

A Comprehensive Spectroscopic Guide to 4-Chloro-2-methoxy-3-nitropyridine

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Compound of Interest

Compound Name:	4-Chloro-2-methoxy-3-nitropyridine
Cat. No.:	B1426200

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Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data for the chemical compound **4-Chloro-2-methoxy-3-nitropyridine** (CAS No. 934180-48-0).^{[1][2]} Intended for researchers, chemists, and quality control professionals, this document outlines the expected spectral characteristics in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the interpretation of spectral data to confirm the molecular structure and purity of the compound. Methodologies for data acquisition are also detailed, providing a framework for reproducible and reliable characterization.

Introduction and Molecular Overview

4-Chloro-2-methoxy-3-nitropyridine is a substituted pyridine derivative. Such compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. The precise arrangement of the chloro, methoxy, and nitro substituents on the pyridine ring dictates its reactivity and potential applications. Therefore, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the definitive evidence required for structural elucidation and quality assurance. This guide synthesizes predictive data based on established principles of spectroscopy to serve as a reference benchmark for the characterization of this molecule.

Table 1: Physicochemical Properties of **4-Chloro-2-methoxy-3-nitropyridine**

Property	Value	Source
CAS Number	934180-48-0	[1] [2]
Molecular Formula	C ₆ H ₅ CIN ₂ O ₃	[1] [2]
Molecular Weight	188.57 g/mol	[2]
Physical Form	Solid	[1]
Purity (Typical)	≥97%	[1] [2]

Molecular Structure

The structural arrangement of substituents is key to interpreting the spectroscopic data. The numbering convention for the pyridine ring is critical for assigning NMR signals.

Caption: Molecular structure of **4-Chloro-2-methoxy-3-nitropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **4-Chloro-2-methoxy-3-nitropyridine**, both ¹H and ¹³C NMR provide critical, complementary information. The spectra are predicted in deuteriochloroform (CDCl₃), a common solvent for this type of analysis.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons and the methoxy group protons.

- **Aromatic Region:** The protons on the pyridine ring (H-5 and H-6) will appear as two distinct signals. Due to the electron-withdrawing nature of the adjacent nitrogen and the chloro and nitro groups, these protons are deshielded and will appear downfield. They will exhibit coupling to each other, resulting in doublets.

- Aliphatic Region: The three protons of the methoxy (-OCH₃) group are chemically equivalent and will appear as a sharp singlet. This signal will be found upfield relative to the aromatic protons.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 8.2 - 8.4	Doublet	1H	H-6	Deshielded by the adjacent ring nitrogen.
~ 7.2 - 7.4	Doublet	1H	H-5	Influenced by the adjacent chloro group.
~ 4.1 - 4.3	Singlet	3H	-OCH ₃	Typical range for a methoxy group attached to an aromatic ring. [3]

Carbon-13 (¹³C) NMR Spectroscopy

Due to the lack of symmetry in the molecule, the ¹³C NMR spectrum is expected to display six distinct signals, one for each carbon atom. The chemical shifts are heavily influenced by the attached substituents.

- Aromatic Carbons: The chemical shifts of the pyridine ring carbons are spread over a wide range. Carbons directly attached to electronegative atoms (N, O, Cl) or groups (NO₂) are significantly deshielded.
- Aliphatic Carbon: The carbon of the methoxy group will appear in the upfield region of the spectrum.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 164 - 166	C-2	Attached to both nitrogen and oxygen, highly deshielded.
~ 152 - 154	C-6	Attached to nitrogen, deshielded.
~ 145 - 148	C-4	Attached to chlorine, deshielded.
~ 135 - 138	C-3	Attached to the nitro group.
~ 115 - 118	C-5	Shielded relative to other ring carbons.
~ 54 - 56	-OCH ₃	Typical range for a methoxy carbon. [3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The spectrum of **4-Chloro-2-methoxy-3-nitropyridine** will be dominated by absorptions from the nitro, ether, and substituted pyridine functionalities.

Table 4: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Significance
~ 3100 - 3000	C-H Stretch	Aromatic C-H	Confirms the presence of the pyridine ring.
~ 2950 - 2850	C-H Stretch	Aliphatic C-H	Indicates the methoxy group.
~ 1590 - 1450	C=C & C=N Stretch	Pyridine Ring	Characteristic skeletal vibrations of the aromatic ring.
~ 1550 - 1520	N-O Asymmetric Stretch	Nitro (NO ₂)	Strong and characteristic absorption for the nitro group. ^[4]
~ 1360 - 1330	N-O Symmetric Stretch	Nitro (NO ₂)	Strong and characteristic absorption for the nitro group. ^[4]
~ 1250 - 1200	C-O-C Asymmetric Stretch	Aryl Ether	Confirms the methoxy substituent. ^[5]
~ 1050 - 1000	C-O-C Symmetric Stretch	Aryl Ether	Confirms the methoxy substituent. ^[5]
~ 800 - 700	C-Cl Stretch	Aryl Halide	Indicates the presence of the chloro group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and the deduction of its structure.

- Molecular Ion (M^+): The molecular weight is 188.57. In an Electron Ionization (EI) mass spectrum, a molecular ion peak is expected at m/z 188.
- Isotopic Pattern: The presence of chlorine (^{35}Cl and ^{37}Cl isotopes with a natural abundance ratio of approximately 3:1) will result in a characteristic isotopic pattern. An $M+2$ peak at m/z 190 will be observed with roughly one-third the intensity of the M^+ peak at m/z 188. This is a definitive indicator of a single chlorine atom in the molecule.
- Fragmentation: The molecule is expected to fragment in predictable ways, providing further structural confirmation.

Table 5: Predicted Mass Spectrometry Data (EI)

m/z	Proposed Fragment	Identity
188/190	$[\text{C}_6\text{H}_5\text{ClN}_2\text{O}_3]^+$	Molecular Ion (M^+ , $M+2$)
173/175	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical
158/160	$[\text{M} - \text{NO}]^+$	Loss of nitric oxide
142/144	$[\text{M} - \text{NO}_2]^+$	Loss of a nitro radical
111	$[\text{M} - \text{NO}_2 - \text{OCH}_3]^+$	Subsequent loss of a methoxy radical

Experimental Protocols & Workflow

To ensure the acquisition of high-quality, reliable data, standardized experimental protocols are essential.

Standard Operating Procedures

- NMR Spectroscopy (^1H & ^{13}C):

1. Sample Preparation: Dissolve 5-10 mg of **4-Chloro-2-methoxy-3-nitropyridine** in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.

2. Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
3. Acquisition: Acquire ^1H spectra using a standard single-pulse experiment. For ^{13}C , use a proton-decoupled pulse sequence to obtain singlets for all carbons.
4. Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the CDCl_3 solvent peak at 77.16 ppm.

- Infrared (IR) Spectroscopy:
 1. Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr and pressing the mixture into a transparent disk.
 2. Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
 3. Acquisition: Record the spectrum from 4000 to 400 cm^{-1} . Collect a background spectrum of the pure KBr pellet first for subtraction.
 4. Processing: Perform a background correction and report the wavenumbers of significant absorption peaks.
- Mass Spectrometry (MS):
 1. Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet if sample volatility and purity are appropriate.
 2. Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.
 3. Acquisition: Operate the ion source at 70 eV. Acquire a full scan spectrum over a mass range of m/z 40-300.
 4. Analysis: Identify the molecular ion peak and its characteristic chlorine isotope pattern. Analyze the major fragment ions to corroborate the proposed structure.

Integrated Spectroscopic Workflow

The confirmation of the structure of **4-Chloro-2-methoxy-3-nitropyridine** is not based on a single technique but on the logical integration of all spectroscopic data.

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic data profile presented in this guide serves as a foundational reference for the analytical characterization of **4-Chloro-2-methoxy-3-nitropyridine**. The combination of NMR, IR, and MS provides a self-validating system for confirming the compound's identity, structure, and purity. By correlating the predicted spectral features with experimentally obtained data, researchers can proceed with confidence in their synthetic and developmental applications.

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